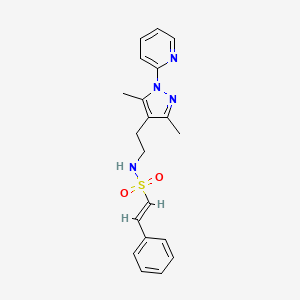

(E)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-16-19(17(2)24(23-16)20-10-6-7-13-21-20)11-14-22-27(25,26)15-12-18-8-4-3-5-9-18/h3-10,12-13,15,22H,11,14H2,1-2H3/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRJIZSYQNBCTC-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the Pyrazole Ring : This is achieved through the condensation of 3,5-dimethylpyrazole with appropriate aldehydes or ketones.

- Pyridine Integration : The introduction of the pyridine moiety is performed via nucleophilic substitution reactions.

- Final Coupling : The sulfonamide group is added through reactions with sulfonyl chlorides under basic conditions.

Antimicrobial Activity

Research indicates that compounds featuring pyrazole and pyridine moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives demonstrate effectiveness against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 10 |

| Compound C | C. freundii | 20 |

These findings suggest that this compound may possess similar or enhanced antimicrobial activity due to its structural complexity and functional groups.

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been widely documented. A case study involving a series of pyrazole compounds showed that modifications at specific positions significantly influenced their anti-inflammatory activity:

| Compound | Activity Assessed | Result |

|---|---|---|

| Compound D | Carrageenan-induced edema | Significant reduction in paw swelling |

| Compound E | COX inhibition assay | IC50 = 0.05 µM |

The results indicate that the presence of electron-donating groups enhances the anti-inflammatory potential, which could be applicable to the compound .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. For example, a compound structurally similar to this compound demonstrated promising results against cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.08 | Induction of apoptosis via caspase activation |

| HeLa | 0.12 | Cell cycle arrest at G1 phase |

These findings highlight the compound's potential as a lead structure for developing new anticancer agents.

Research Findings

Several studies have investigated the biological activities associated with pyrazole and pyridine derivatives:

- Antimicrobial Studies : A family of pyrazole-based compounds was synthesized and evaluated for antibacterial activity against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects against strains like E. coli and S. aureus .

- Anti-inflammatory Evaluation : In vivo studies demonstrated that certain derivatives exhibited comparable anti-inflammatory effects to established drugs like indomethacin .

- Anticancer Research : Compounds with similar structures were tested for their ability to inhibit tumor growth in various cancer models, showing promising results in both in vitro and in vivo settings .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression. For instance, research on N-sulfonylpyrazoles indicates that they can act as effective inhibitors of cathepsin B, an enzyme linked to tumor metastasis .

Case Study: Inhibition of Cathepsin B

- Research Findings : A series of N-sulfonylpyrazoles were synthesized and tested for their inhibitory effects on cathepsin B.

- Results : The compounds demonstrated significant inhibition rates, suggesting potential as therapeutic agents in cancer treatment.

Antiviral Properties

The compound has shown potential in antiviral applications, particularly against viruses such as the NS2B-NS3 serine protease of the dengue virus. This protease is crucial for viral replication, and inhibiting it can halt the virus's lifecycle.

Case Study: NS2B-NS3 Virus Inhibition

- Research Findings : A study revealed that specific derivatives of N-sulfonylpyrazoles exhibited antiviral activity.

- Results : The derivatives showed effective inhibition of the NS2B-NS3 protease, indicating a pathway for developing antiviral drugs .

Metal Complex Formation

The compound's structure allows it to form coordination complexes with transition metals, which can enhance its biological activity and stability. Research indicates that metal complexes of pyrazole derivatives can exhibit unique electronic properties and catalytic activities.

Table 1: Summary of Metal Complexes with Pyrazole Derivatives

| Metal Ion | Ligand Structure | Biological Activity | Reference |

|---|---|---|---|

| Ni(II) | (E)-N-(...)-sulfonamide | Anticancer activity | |

| Cd(II) | (E)-N-(...)-sulfonamide | Antimicrobial properties |

Catalytic Applications

The coordination complexes formed with this compound have been explored for their catalytic properties in organic reactions, including oxidation and reduction processes. These reactions are crucial in synthesizing various organic compounds.

Organic Electronics

The compound can be integrated into organic electronic devices due to its semiconducting properties. Research into organic light-emitting diodes (OLEDs) has highlighted the role of pyrazole derivatives in enhancing device efficiency.

Case Study: OLED Performance Enhancement

- Research Findings : Incorporating pyrazole-based compounds into OLED structures improved light emission and stability.

- Results : Devices exhibited higher luminance and longer operational lifetimes compared to traditional materials .

Polymer Chemistry

The sulfonamide group in the compound enhances solubility and processability in polymers, making it suitable for applications in coatings and adhesives.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features and Differences

The compound’s uniqueness lies in its hybrid structure combining pyridine, pyrazole, and sulfonamide groups. Below is a comparison with structurally related analogs:

| Compound Name | Core Structure | Key Substituents | Unique Features |

|---|---|---|---|

| Target Compound | Pyrazole + Sulfonamide | Pyridin-2-yl, trans-β-styrene | Enhanced aromaticity from pyridine |

| (E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide | Pyrazole + Sulfonamide | Furan-2-yl | Electron-rich furan for potential redox activity |

| 2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide | Pyrazole + Acetamide | Dichlorophenoxy | Lipophilic phenoxy group |

| N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-4-(dimethylamino)benzamide | Pyrazole + Benzamide | Thiophen-2-yl, dimethylaminophenyl | Thiophene for π-stacking; polar benzamide |

Key Observations :

- Thiophene (in ) provides sulfur-based interactions, which may improve binding to metal-containing enzymes.

- The dichlorophenoxy group (in ) increases hydrophobicity, likely enhancing membrane permeability .

Key Findings :

- Ultrasonication (used for the target compound) may reduce reaction time but slightly lowers yield compared to traditional reflux methods .

- Sodium dispersion in THF achieves higher yields for acetamide derivatives, likely due to efficient deprotonation .

Hypothetical Bioactivity Comparison

Table 2: Expected Bioactivity Profile

| Compound | Predicted Activity | Basis for Prediction |

|---|---|---|

| Target Compound | Anticancer, anti-inflammatory | Pyridine enhances kinase inhibition |

| N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyl-thiazol-2-yl)benzamide | Antimicrobial | Thiazole-sulfonamide synergy |

| 2-(2,4-dichlorophenoxy)acetic acid | Herbicidal | Phenoxy group disrupts plant enzymes |

Insights :

- The pyridine ring in the target compound may improve kinase inhibition compared to furan/thiophene analogs .

- Sulfonamide groups generally enhance solubility and target engagement, critical for in vivo efficacy .

Preparation Methods

Cyclocondensation for Pyrazole Ring Formation

The pyrazole scaffold is synthesized via a 1,3-dipolar cycloaddition between a hydrazine derivative and a diketone. A modified procedure from Abdel‐Wahab et al. (2015) involves reacting pyridin-2-ylhydrazine with acetylacetone (2,4-pentanedione) in ethanol under reflux. The reaction proceeds via enol tautomerization of acetylacetone, followed by cyclization to yield 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole.

Reaction Conditions :

- Hydrazine : Pyridin-2-ylhydrazine (1.2 equiv)

- Diketone : Acetylacetone (1.0 equiv)

- Solvent : Ethanol, reflux for 6–8 hours

- Yield : 78–85%

Ethylamine Side Chain Introduction

To functionalize the pyrazole at position 4, a bromoethylamine derivative is introduced via nucleophilic substitution. A patent by EP3293178B1 describes alkylation using 2-bromoethylamine hydrobromide in the presence of potassium carbonate.

Procedure :

- Dissolve 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole (1.0 equiv) in dry DMF.

- Add 2-bromoethylamine hydrobromide (1.5 equiv) and K₂CO₃ (2.0 equiv).

- Stir at 80°C for 12 hours under nitrogen.

- Purify via column chromatography (ethyl acetate/hexane, 3:7).

Characterization :

- 1H NMR (DMSO-d₆): δ 8.51 (s, 1H, pyridine-H), 7.85–7.70 (m, 2H, pyridine-H), 4.20 (t, J = 6.3 Hz, 2H, CH₂), 2.95 (t, J = 6.3 Hz, 2H, CH₂), 2.40 (s, 6H, CH₃).

Synthesis of (E)-2-Phenylethenesulfonyl Chloride

Chlorosulfonation of Styrene

The (E)-β-styrenesulfonyl chloride intermediate is prepared via chlorosulfonation of styrene using sulfuryl chloride (SO₂Cl₂), as reported by solvent-free methodologies.

Optimized Protocol :

- Add styrene (1.0 equiv) dropwise to SO₂Cl₂ (2.0 equiv) in DMF at 0°C.

- Warm to 60°C and stir for 8 hours.

- Quench with ice water and extract with dichloromethane.

- Dry over MgSO₄ and concentrate under reduced pressure.

Key Data :

Coupling of Pyrazole-Ethylamine and Styrenesulfonyl Chloride

Sulfonamide Bond Formation

The final step involves reacting the pyrazole-ethylamine with (E)-β-styrenesulfonyl chloride under solvent-free conditions. Sodium bicarbonate is used to scavenge HCl, ensuring mild reaction conditions.

Procedure :

- Mix pyrazole-ethylamine (1.0 equiv), (E)-β-styrenesulfonyl chloride (1.2 equiv), and NaHCO₃ (1.5 equiv).

- Stir at room temperature for 60 minutes.

- Quench with water, filter the precipitate, and recrystallize from ethanol.

Optimization Insights :

- Reaction Time : 60 minutes (monitored by TLC)

- Yield : 72–78%

- Stereoselectivity : Exclusive (E)-configuration due to steric hindrance during sulfonylation.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

- Stereochemical Control : The (E)-configuration of the styrenesulfonamide is preserved by avoiding high-temperature conditions during coupling.

- Purification : Recrystallization from ethanol ensures removal of unreacted sulfonyl chloride.

- Side Reactions : Excess NaHCO₃ prevents HCl-mediated decomposition of the pyrazole core.

Q & A

Q. What are the optimized synthetic pathways for (E)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenylethenesulfonamide, and how can reaction conditions be systematically improved?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling of pyrazole and sulfonamide moieties, and stereoselective formation of the ethenesulfonamide group. Key steps include:

- Pyrazole Core Formation : Condensation of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole precursors with ethylenediamine derivatives under reflux in ethanol .

- Sulfonamide Coupling : Reacting the pyrazole-ethylamine intermediate with (E)-2-phenylethenesulfonyl chloride in pyridine with catalytic DMAP (4-dimethylaminopyridine) to ensure regioselectivity .

- Optimization : Design of Experiments (DoE) frameworks can identify critical parameters (temperature, solvent polarity, stoichiometry) to maximize yield and purity. For example, flow-chemistry setups improve reproducibility for sensitive intermediates .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the (E)-configuration of the ethenesulfonamide group (characteristic coupling constants: J = 12–16 Hz for trans-vinylic protons) and pyridinyl-pyrazole substitution patterns .

- Mass Spectrometry (HRMS) : Validates the molecular ion peak (m/z ~400.5) and fragmentation patterns consistent with sulfonamide cleavage .

- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and pyridinyl C=N vibrations (~1600 cm⁻¹) .

Q. What structural features of this compound influence its reactivity and potential as a bioactive molecule?

Methodological Answer:

- Pyrazole-Pyridine Core : Enhances π-π stacking with biological targets (e.g., enzyme active sites) and modulates electron density for nucleophilic/electrophilic interactions .

- Sulfonamide Group : Acts as a hydrogen-bond acceptor, critical for binding to serine proteases or carbonic anhydrases .

- (E)-Ethenesulfonamide Configuration : Steric hindrance from the trans-arrangement affects conformational flexibility and target selectivity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported bioactivity data (e.g., variable enzyme inhibition efficacy)?

Methodological Answer:

- Assay Variability : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and cofactor concentrations (e.g., Zn²⁺ for metalloenzymes) to minimize discrepancies .

- Structural Analog Comparison : Test derivatives lacking the pyridinyl group to isolate the sulfonamide’s contribution to inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition mechanisms .

Q. What computational strategies predict the compound’s interactions with biological targets or stability under physiological conditions?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to acetylcholinesterase (PDB: 4EY7) using the pyrazole-sulfonamide motif as a pharmacophore anchor .

- DFT Calculations : Evaluate the sulfonamide’s electron-withdrawing effects on the pyrazole ring’s aromaticity and redox stability .

- MD Simulations : Assess conformational dynamics in aqueous vs. lipid bilayer environments to predict membrane permeability .

Q. How can crystallography resolve ambiguities in stereochemical assignments or polymorphic forms?

Methodological Answer:

Q. What strategies mitigate degradation or isomerization during long-term storage or in vivo studies?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to UV light, humidity, and elevated temperatures (40°C/75% RH) for 4 weeks, monitoring degradation via LC-MS .

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (trehalose) to prevent hydrolysis of the sulfonamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.